molecular formula C142H134N26O17 B13390560 Olea europaea (olive) leaf extract CAS No. 8060-29-5

Olea europaea (olive) leaf extract

Cat. No.: B13390560
CAS No.: 8060-29-5
M. Wt: 2476.7 g/mol
InChI Key: CNPGVIACQIHOGP-UHFFFAOYSA-N
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Scientific Research Applications

Traditional and Contemporary Medicinal Uses

O. europaea has a history in folk medicine for treating infections of bacterial, fungal, and viral origin . The extract is known for properties that may help reduce blood sugar, cholesterol, and uric acid levels . Conditions such as diabetes, hypertension, inflammation, and respiratory and urinary tract infections have been addressed using O. europaea in traditional practices . It has also been employed for its effects on the stomach, intestines, asthma, hemorrhoids, and rheumatism, as well as its laxative and vasodilatory properties and use as a mouth cleanser .

Anti-Inflammatory and Antioxidant Properties

Modern research confirms that olive leaf extract possesses anti-inflammatory and antioxidant properties . These effects are attributed to bioactive components like oleuropein, oleacin (OC), and oleuropein-aglycone (OA) . Studies indicate OLE can mitigate inflammation in human cellular models relevant to acute and chronic inflammation and viral infection pathogenesis .

In vitro studies demonstrate OLE's antioxidant efficacy, with an IC50 value of 13.5 µg/mL, indicating its significant antioxidant activity . This activity helps preserve antioxidant levels and reduce lipid peroxidation in lung tissues exposed to environmental stressors like noise and toluene .

Cardiovascular Health

Numerous studies suggest that olive leaves can lower blood pressure and improve blood flow in the coronary arteries . This is attributed to low-molecular-weight polyphenols such as oleuropein, hydroxytyrosol, tyrosol, and vitamin E isomers .

Metabolic Effects and Obesity Prevention

Research indicates that olive leaf extract may prevent obesity and related cognitive and emotional issues . Oleuropein in OLE may prevent depressive behaviors by enhancing antioxidant capacity . Studies on mice have shown that OLE administration can prevent weight gain and fat accumulation typically associated with high-fat diets .

Potential as a Functional Food and Food Additive

The pharmaceutical and food industries are increasingly interested in olive leaf extract, not only as a functional food but also as a material for food additives used for preservation . Olive leaf water extract may increase glucose tolerance, a beneficial physiological effect, provided that serum insulin concentrations are not disproportionately increased .

Impact on Lung Health

OLE has demonstrated protective effects against pulmonary damage resulting from exposure to toxins like toluene and noise . The extract helps preserve lung tissue integrity, reduces inflammation, and maintains antioxidant activity in lung tissues under stress .

Anti-Angiogenic and Anti-Invasive Effects

Olive leaf extract has been tested for its potential anti-angiogenic and anti-invasive effects on tumor cells . This suggests a possible role in cancer research, though further studies are needed to confirm these findings .

Olive Cultivar Variations

The nutritional content of olive leaves can vary among different cultivars of O. europaea . For example, O. europaea Cobrançosa, Madural, and Verdeal show slight differences in protein, lipid, and ash content .

Limitations and Future Research

Biological Activity

Olea europaea, commonly known as the olive tree, has been widely recognized for its numerous health benefits, particularly attributed to its leaves. Olive leaf extract (OLE) is rich in bioactive compounds, primarily phenolic compounds, which are responsible for its biological activities. This article explores the various biological activities of OLE, including antioxidant, anti-inflammatory, antimicrobial, anti-diabetic, and neuroprotective effects, supported by recent research findings and case studies.

1. Chemical Composition

The primary bioactive compounds in OLE include:

  • Oleuropein : The most abundant phenolic compound, known for its antioxidant and anti-inflammatory properties.
  • Hydroxytyrosol : Exhibits strong antioxidant effects.
  • Verbascoside : Known for its antimicrobial and anti-inflammatory properties.
  • Flavonoids : Contribute to the antioxidant capacity of OLE.

Table 1 summarizes the key phenolic compounds found in OLE along with their respective concentrations.

CompoundConcentration Range (mg/g)Biological Activity
Oleuropein17-23Antioxidant, anti-inflammatory
Hydroxytyrosol3-5Antioxidant
Verbascoside1-3Antimicrobial, anti-inflammatory
Flavonoids0.5-2Antioxidant

2. Antioxidant Activity

OLE exhibits significant antioxidant activity due to its high phenolic content. A study demonstrated that OLE showed a DPPH scavenging activity with an IC50 ranging from 19.03 to 55.82 μg/mL, indicating its potential to neutralize free radicals effectively . The reducing power of OLE was comparable to ascorbic acid, highlighting its effectiveness in combating oxidative stress.

3. Anti-Diabetic Effects

Research indicates that OLE possesses anti-diabetic properties through mechanisms such as α-glucosidase inhibition and improvement of glycemic control. In a clinical trial involving overweight subjects with mildly elevated cholesterol levels, OLE supplementation (500 mg daily for eight weeks) did not significantly alter blood lipid profiles but showed potential benefits in glucose metabolism . Another study reported that OLE combined with metformin effectively controlled blood glucose levels and improved liver function in diabetic rats .

4. Anti-Inflammatory Properties

OLE has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. A randomized clinical trial indicated that daily consumption of OLE could improve cognitive performance in patients with mild Alzheimer's disease by reducing neuroinflammation . Additionally, the extract has been linked to reduced levels of C-reactive protein (CRP), a marker of inflammation.

5. Antimicrobial Activity

OLE demonstrates antimicrobial properties against various pathogens. In vitro studies have shown that OLE exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and has antiviral effects against herpes simplex virus type 1 (HSV-1) . The minimum inhibitory concentration (MIC) values for bacterial strains ranged from 7.81 to 15.61 μg/mL .

6. Neuroprotective Effects

The neuroprotective potential of OLE has gained attention due to its ability to mitigate cognitive decline and depression in animal models. A study found that mice treated with OLE showed improved cognitive functions and reduced depressive behaviors compared to control groups . This suggests that OLE may be beneficial in managing neurodegenerative diseases.

Case Studies

  • Diabetes Management : A clinical trial involving diabetic patients showed that those who consumed OLE experienced significant improvements in blood glucose levels and overall metabolic health when combined with traditional diabetes medications .
  • Cognitive Health : In a study on patients with mild Alzheimer’s disease, participants consuming an olive leaf beverage exhibited enhanced cognitive performance after six months compared to those following a Mediterranean diet alone .

Properties

CAS No.

8060-29-5

Molecular Formula

C142H134N26O17

Molecular Weight

2476.7 g/mol

IUPAC Name

4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(oxan-4-yloxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(pyrazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-2-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(1,2,4-triazol-1-yl)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H31N3O5.C29H27N5O3.2C28H26N6O3.C27H24N6O3/c1-18(2)20-5-7-22(8-6-20)28(34)26-27(33(30(36)29(26)35)25-13-4-19(3)31-32-25)21-9-11-23(12-10-21)38-24-14-16-37-17-15-24;1-18(2)21-10-12-23(13-11-21)27(35)25-26(22-8-6-20(7-9-22)17-33-16-4-15-30-33)34(29(37)28(25)36)24-14-5-19(3)31-32-24;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-15-14-29-32-33)34(28(37)27(24)36)23-13-4-18(3)30-31-23;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-29-14-15-30-33)34(28(37)27(24)36)23-13-4-18(3)31-32-23;1-16(2)18-5-7-20(8-6-18)25(34)23-24(19-9-11-21(12-10-19)32-15-28-14-29-32)33(27(36)26(23)35)22-13-4-17(3)30-31-22/h4-13,18,24,27,34H,14-17H2,1-3H3;4-16,18,26,35H,17H2,1-3H3;2*4-15,17,25,35H,16H2,1-3H3;4-16,24,34H,1-3H3

InChI Key

CNPGVIACQIHOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CN=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5N=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)N5C=NC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC5CCOCC5

Origin of Product

United States

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